N-[(4-fluorophenyl)sulfonyl]phenylalanine
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Overview
Description
N-[(4-fluorophenyl)sulfonyl]phenylalanine is a compound of interest in various fields of chemistry and biology. This compound features a sulfonyl group attached to a fluorophenyl ring, which is further connected to an amino acid backbone. The presence of both fluorine and sulfonyl groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)sulfonyl]phenylalanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and L-phenylalanine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature and reaction time.
Continuous Flow Systems: Continuous flow systems can be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated purification systems such as high-performance liquid chromatography (HPLC) are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)sulfonyl]phenylalanine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)sulfonyl]phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)sulfonyl]phenylalanine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
- (2S)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid
- (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid
Uniqueness
The presence of the fluorine atom in N-[(4-fluorophenyl)sulfonyl]phenylalanine enhances its chemical stability and biological activity compared to its analogs with different substituents on the phenyl ring. This makes it a unique and valuable compound for various applications.
Properties
CAS No. |
97801-53-1 |
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Molecular Formula |
C15H14FNO4S |
Molecular Weight |
323.3g/mol |
IUPAC Name |
(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14FNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
JRSXZZNEKZTTJP-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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